N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-4-28-16-10-8-15(9-11-16)19(27)23-20-24-25-21(30-20)29-12-18(26)22-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZGCJDODHNLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide involves multiple steps. One common synthetic route starts with the reaction of 2,3-dimethylphenyl isocyanate with methyl thioglycolate to form an intermediate. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Chemical Reactions Analysis
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound has a significantly higher molecular weight (502.61 g/mol) than analogs like 7e (389 g/mol) or the benzylidene derivative (354.49 g/mol), primarily due to its bulky 4-ethoxybenzamide and carbamoylmethyl groups.
- Melting points for simpler thiadiazoles (e.g., 134–178°C in ) suggest that the target compound’s melting point may exceed 200°C due to increased molecular rigidity and intermolecular interactions.
Computational and Docking Studies
Using Glide XP scoring (), the target compound’s 4-ethoxy group and carbamoyl methyl sulfanyl chain are predicted to form:
- Hydrophobic enclosures with protein residues (e.g., tubulin’s β-subunit).
- Hydrogen bonds via the ethoxy oxygen and carbamoyl NH groups, enhancing binding affinity compared to analogs lacking these features (e.g., ’s 7c–7f).
Biological Activity
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a sulfanyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The compound's structure can be broken down into key components:
- Thiadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
- Sulfanyl Group : This group enhances the compound's reactivity and potential biological interactions.
- Aromatic Moieties : The presence of dimethylphenyl and ethoxybenzamide groups contributes to the compound's lipophilicity and ability to interact with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown comparable activity to standard antibiotics like ciprofloxacin and griseofulvin in various studies . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Properties
The biological activity of this compound has been explored in terms of its anticancer potential. Thiadiazole derivatives have been reported to exhibit inhibitory effects against various kinases involved in cancer progression. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : The sulfanyl group may form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.
- Receptor Interaction : The compound may interact with specific receptors or enzymes through π-π stacking and hydrogen bonding due to its aromatic rings and functional groups.
- Cell Proliferation Inhibition : Studies suggest that these compounds can inhibit cell proliferation by disrupting critical signaling pathways involved in cell growth and survival.
Table 1: Summary of Biological Activities
| Biological Activity | Reference | IC50 Values |
|---|---|---|
| Antimicrobial | Comparable to ciprofloxacin | |
| Anticancer | Low micromolar range against RTKs |
Table 2: Structural Characteristics
| Component | Description |
|---|---|
| Thiadiazole Ring | Five-membered heterocycle |
| Sulfanyl Group | Enhances reactivity |
| Dimethylphenyl Group | Contributes to lipophilicity |
| Ethoxybenzamide Group | Improves interaction with biological targets |
Case Study 1: Antimicrobial Efficacy
A study evaluating various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a clear structure-activity relationship where modifications to the substituents influenced efficacy.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on cancer cell lines (e.g., MCF-7) showed that compounds containing the thiadiazole moiety effectively inhibited cell proliferation. The observed IC50 values were significantly lower than those of conventional chemotherapeutics, suggesting a promising avenue for development as anticancer agents.
Q & A
Q. What are the recommended synthetic strategies for preparing N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide?
- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions. A validated approach for analogous compounds (e.g., 1,3,4-thiadiazoles) starts with hydrazine-carboxamide intermediates. For example, describes cyclization using iodine and triethylamine in DMF to form thiadiazole rings. Key steps include:
Condensation of carboxamide precursors with thiocarbamoyl hydrazines.
Cyclization under reflux with iodine (I₂) and triethylamine (Et₃N) to eliminate sulfur.
Purification via column chromatography.
Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
- NMR : Assign peaks for the thiadiazole ring (δ 8.1–8.3 ppm for protons adjacent to sulfur) and the 4-ethoxybenzamide moiety (δ 1.3–1.5 ppm for ethoxy CH₃) .
- X-ray crystallography : Resolve bond lengths (e.g., C–S in thiadiazole: ~1.68 Å) and dihedral angles to confirm stereoelectronic effects (see for analogous structures) .
- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₁N₄O₃S₂: 429.10) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Anti-inflammatory : COX-2 inhibition ELISA.
Include positive controls (e.g., ciprofloxacin for antimicrobials) and validate via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate changes:
Q. How to resolve contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer : Contradictions often arise from pharmacokinetic limitations. Address via:
Solubility assays : Measure logP (e.g., using shake-flask method). If logP >3, consider prodrug strategies (e.g., esterification of ethoxy groups).
Metabolic stability : Use liver microsomes to identify degradation hotspots (e.g., thiadiazole ring oxidation).
Formulation optimization : Test nanoemulsions or liposomal delivery ( notes improved bioavailability for similar thiadiazoles) .
Q. What advanced techniques validate mechanistic pathways in antitumor activity?
- Methodological Answer : Combine omics and imaging:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2).
- Immunofluorescence : Detect γH2AX foci for DNA damage.
- Metabolomics : LC-MS to track ATP/NAD+ depletion, indicating mitochondrial dysfunction.
Cross-validate with siRNA knockdown of hypothesized targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
